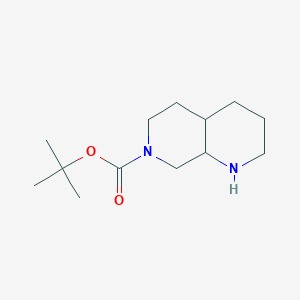

Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate

Description

Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core with extensive hydrogenation (octahydro configuration) and a tert-butyloxycarbonyl (Boc) protecting group. This structural motif is critical in medicinal and synthetic chemistry, where Boc-protected naphthyridines serve as intermediates for drug discovery, particularly in kinase inhibitor development and peptide coupling reactions . The octahydro saturation distinguishes it from partially hydrogenated analogs (e.g., dihydro derivatives), conferring unique conformational rigidity and stability .

Properties

IUPAC Name |

tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-4-7-14-11(10)9-15/h10-11,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEWOQJWNGDMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CCCNC2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate is a complex organic compound belonging to the naphthyridine class of heterocycles. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molecular Weight : Approximately 242.32 g/mol

- IUPAC Name : this compound

The compound features a bicyclic structure that includes nitrogen atoms within its rings. The presence of a tert-butyl group enhances its lipophilicity and may influence its biological activity.

Pharmacological Potential

Research indicates that naphthyridine derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Various studies have shown that naphthyridine compounds can inhibit bacterial growth and display antifungal properties.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, research has indicated that modifications in the naphthyridine structure can enhance its potency against specific cancer types.

- Enzyme Inhibition : Naphthyridines can act as inhibitors for certain enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting metabolic diseases.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets such as enzymes and receptors. Preliminary data suggest that it can effectively bind to:

- DNA Gyrase : A key enzyme in bacterial DNA replication.

- Kinases : Important for signal transduction pathways in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study reported that a related naphthyridine compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 12 µg/mL.

- Another derivative showed antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections.

-

Cytotoxic Effects :

- In vitro tests revealed that this compound induced apoptosis in breast cancer cell lines (MCF-7) at concentrations above 10 µM.

- The compound was found to inhibit cell proliferation by interfering with the cell cycle at the G1 phase.

-

Enzyme Inhibition :

- A detailed kinetic study showed that this compound inhibits DNA gyrase with an IC50 value of 50 nM. This inhibition is critical for its potential use as an antibiotic.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tert-butyl (4aR)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | Structure | Similar oxazine structure but different stereochemistry |

| Tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate | Structure | Iodine substituent increases reactivity |

| Tert-butyl (1S)-pyrido[2',3':3',2]-indole-1-carboxylate | Structure | Unique indole incorporation offers different biological activity |

This table highlights how structural variations influence biological activity and chemical properties among similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional similarities to other Boc-protected naphthyridine derivatives are summarized below. Key differences arise from substituent variations, hydrogenation levels, and physicochemical properties.

Substituent Variations and Molecular Properties

Hydrogenation Levels and Conformational Impact

- Octahydro vs. Dihydro Derivatives: The fully saturated octahydro configuration of the target compound reduces ring strain compared to dihydro analogs (e.g., CAS 1211581-54-2), enhancing thermal stability and solubility in nonpolar solvents .

- Stereochemical Complexity : Octahydro derivatives exhibit multiple stereocenters, complicating synthesis but offering diverse binding motifs for drug-receptor interactions .

Pharmaceutical Relevance

- Kinase Inhibitors: Boc-protected naphthyridines are precursors for kinase inhibitors targeting oncology and inflammatory diseases. For example, tert-butyl 3-amino derivatives are intermediates in JAK/STAT pathway modulators .

- Macromolecular Crystallography : SHELX software () is widely used for refining crystal structures of such compounds, ensuring accurate stereochemical assignments .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate be experimentally determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, SHELX programs (e.g., SHELXL/SHELXS) enable refinement of crystallographic data to confirm bond angles, torsional conformations, and hydrogen bonding patterns . If crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments can differentiate axial/equatorial substituents in the octahydro-naphthyridine core. Comparative analysis with structurally characterized analogs (e.g., tert-butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate) may also provide insights .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Column chromatography using silica gel (hexane:ethyl acetate gradients) is commonly employed. For polar byproducts, reverse-phase HPLC (C18 columns, acetonitrile/water with 0.1% TFA) improves resolution. Monitoring via thin-layer chromatography (TLC, Rf ~0.3 in 4:1 hexane:EtOAc) ensures purity . Post-purification, lyophilization or rotary evaporation under reduced pressure preserves the Boc-protected amine.

Q. How can synthetic yields be optimized for intermediates leading to this compound?

- Methodology : Key steps include:

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection, as they are stable under basic conditions and removable via TFA .

- Cyclization : Optimize reaction temperature (e.g., 70°C in DMF) and catalyst loading (e.g., Ir-based catalysts for enantioselective amination) to enhance ring-closure efficiency .

- Workup : Quench reactions with saturated NH4Cl to neutralize acidic byproducts and minimize decomposition .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in NMR data for structurally similar derivatives?

- Methodology :

- 2D NMR : HSQC/HMBC correlations distinguish overlapping proton signals in the tetrahydro-naphthyridine ring. For example, coupling constants (J-values) between H-4a and H-8a protons confirm chair vs. boat conformations .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD3CN solvent exchange) to simplify spectra and assign ambiguous peaks .

- Comparative studies : Cross-reference data with published analogs (e.g., tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate) to validate assignments .

Q. How does photoredox catalysis enhance the synthesis of functionalized naphthyridine derivatives?

- Methodology : Ru(bpy)3Cl2 or Ir(ppy)3 photocatalysts enable radical-mediated C–H activation under visible light. For example:

- Alkylation : Generate α-amino radicals from Boc-protected amines, which couple with alkenes to form branched derivatives .

- Mechanistic insights : Use time-resolved spectroscopy (e.g., transient absorption) to monitor excited-state lifetimes (e.g., Ru(bpy)32+ has a 1100 ns lifetime) and optimize redox potentials for SET processes .

Q. What strategies address low enantiomeric excess (ee) in asymmetric syntheses of this compound?

- Methodology :

- Chiral auxiliaries : Employ tert-butyl (R)-3-formylpyrrolidine-1-carboxylate to induce stereoselectivity during alkylation steps .

- Catalytic systems : Use Ir-catalyzed asymmetric amination (e.g., 95% ee achieved with allyl acetate and diazaspirooctane derivatives) .

- HPLC analysis : Validate ee via chiral columns (e.g., Chiralpak IA, isocratic elution with hexane:IPA) and compare retention times with racemic standards .

Critical Analysis of Contradictions

- Stereochemical Assignments : reports axial proton couplings (J=6.4 Hz) for H-8a in chair conformations, while notes boat-like distortions (J=7.3 Hz). Researchers must correlate solvent polarity (e.g., CDCl3 vs. DMSO-d6) and temperature to reconcile discrepancies .

- Photoredox Efficiency : While highlights Ru(bpy)32+ for radical generation, demonstrates superior yields with Ir catalysts in naphthyridine syntheses. Systematic screening of photocatalysts is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.